GW7604

Description

Contextualization of GW7604 within Estrogen Receptor Ligands

This compound is characterized as an antiestrogen (B12405530) and functions as a ligand for estrogen receptors. It is specifically identified as a selective estrogen receptor downregulator (SERD) medchemexpress.comcancer-research-network.comacs.orgnih.gov. SERDs are a class of ERα ligands that induce a reduction in the levels of the ERα protein and act as ER antagonists nih.govaacrjournals.org. This mechanism distinguishes them from selective estrogen receptor modulators (SERMs), such as tamoxifen (B1202), which exhibit tissue-selective agonist or antagonist effects nih.gov. This compound possesses high affinity for the ligand-binding site (LBS) of the estrogen receptor acs.orgnih.gov.

Research indicates that this compound can have a unique structural interaction with the estrogen receptor compared to other antiestrogens medchemexpress.comcancer-research-network.comoup.com. Studies using computer-assisted molecular models suggest that the carboxylic acid side chain of this compound causes a strong repulsion of aspartate 351 (aa351) in the estrogen receptor, which is different from the weaker interaction observed with the antiestrogenic side chain of 4-hydroxytamoxifen (B85900) (4-OHT) nih.gov. This difference in interaction at aa351 may contribute to this compound being less estrogen-like than 4-OHT nih.gov.

This compound as a Metabolite within Endocrine Modulator Research

A significant aspect of this compound's role in endocrine modulator research is its identification as a metabolite. This compound is the presumed active metabolite of GW5638 medchemexpress.comcancer-research-network.comchemsrc.commedchemexpress.commedkoo.comadooq.comoup.com. GW5638 is a high-affinity estrogen receptor antagonist and is considered a prodrug that is converted to this compound medchemexpress.comcancer-research-network.comchemsrc.commedchemexpress.comoup.com. This metabolic relationship is analogous to how tamoxifen is converted to its active metabolite, 4-hydroxytamoxifen (4-OHT) medchemexpress.comoup.com. Consequently, this compound is utilized in cell culture systems to investigate mechanisms of action at the ER, similar to the use of 4-OHT in in vitro studies of tamoxifen medchemexpress.comcancer-research-network.comoup.com. The actions of GW5638 in vivo classify it as a selective estrogen receptor modulator (SERM) medchemexpress.comcancer-research-network.com.

Historical Development and Significance of this compound in Preclinical Studies

The historical development and significance of this compound are closely tied to the search for improved antiestrogens with reduced estrogen-like side effects compared to compounds like tamoxifen. GW5638, the parent compound of this compound, is a tamoxifen derivative featuring a novel carboxylic acid side chain nih.govoup.com. Preclinical studies comparing this compound with 4-OHT have been instrumental in understanding its pharmacological profile.

Research has demonstrated that this compound inhibits the induction of transforming growth factor alpha (TGFα) by both estradiol (B170435) (E2) and 4-OHT in a concentration-dependent manner in certain cell lines, such as MDA-MB-231 cells medchemexpress.comcancer-research-network.comnih.govchemsrc.commedchemexpress.com.

| Compound | Effect on TGFα Induction (MDA-MB-231 cells) | Concentration Range | Reference |

| This compound | Inhibition | 1 nM - 1 μM | medchemexpress.comcancer-research-network.comnih.govchemsrc.commedchemexpress.com |

| Estradiol (E2) | Induction | 1 nM | medchemexpress.comcancer-research-network.comnih.govchemsrc.commedchemexpress.com |

| 4-OHT | Induction | 10, 100 nM | medchemexpress.comcancer-research-network.comnih.govchemsrc.commedchemexpress.com |

Furthermore, studies in estrogen receptor-positive cell lines like MCF-7 and endometrial cell lines like ECC-1 have provided insights into the comparative effects of this compound and 4-OHT on cell growth. This compound did not induce growth in ECC-1 cells at various concentrations, whereas 4-OHT showed weak estrogen-like activity at lower concentrations nih.govoup.com. Both compounds were shown to block the growth-promoting action of estradiol in both ECC-1 and MCF-7 cells nih.govoup.com.

| Cell Line | Compound | Concentration Range | Effect on Cell Growth (vs. Control) | Reference |

| ECC-1 | This compound | 10-11–10-6 M | No growth induction | nih.govoup.com |

| ECC-1 | 4-OHT | 10-11–10-10 M | Weakly estrogen-like | nih.govoup.com |

| ECC-1 | This compound | 10-7 M | Blocks E2 growth promotion | nih.govoup.com |

| MCF-7 | This compound | 10-7 M | Blocks E2 growth promotion | nih.govoup.com |

Preclinical investigations have also explored the interaction of this compound with mutant forms of the estrogen receptor, such as the D351Y ER. In contrast to the pure antiestrogen ICI 182,780, this compound and raloxifene (B1678788) stimulated TGFα with the D351Y ER nih.gov. This highlights potential differences in the activity of various antiestrogens depending on specific ER mutations.

The significance of this compound in preclinical studies lies in its contribution to understanding the molecular mechanisms of antiestrogen action and its potential as a scaffold for developing new endocrine therapies. Its classification as a SERD and its distinct interaction with the ER ligand-binding site have made it a valuable tool in laboratory research aimed at identifying compounds with improved profiles for targeting estrogen receptor-positive conditions.

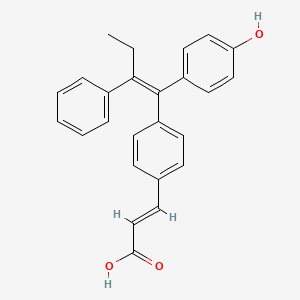

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVIEONTACSLJA-YGCRUXFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195611-82-6 | |

| Record name | GW 7604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanism of Action of Gw7604 at Estrogen Receptors

Estrogen Receptor Binding Affinity and Selectivity

GW7604 demonstrates affinity for both ERα and ERβ, although studies indicate variations in its relative binding affinity compared to the natural ligand, estradiol (B170435) (E2), and other antiestrogens acs.orgacs.orgnih.gov.

Binding to Estrogen Receptor Alpha (ERα)

This compound binds to the ligand-binding site (LBS) of ERα acs.org. Studies using time-resolved fluorescence energy transfer (TR-FRET) competitive binding assays with the isolated LBD of ERα have determined its relative binding affinity (RBA) compared to estradiol (E2), which is set at 100% acs.orgacs.org. One study reported an RBA for this compound of 6.2% for ERα acs.org. Another study using whole cell binding assays in MCF-7 cells reported RBA values where raloxifene (B1678788) > this compound, 4OHT, ICI 182,780 > idoxifene (B1683870) oup.com. The IC50 value for this compound-Pent, a derivative, was reported as 39.10 nM for ERα, corresponding to an RBA of 0.90% acs.org.

Binding to Estrogen Receptor Beta (ERβ)

This compound also binds to the LBD of ERβ acs.org. TR-FRET assays have shown an RBA for this compound of 27.1% for ERβ acs.org. The IC50 value for this compound-Pent for ERβ was reported as 104.80 nM, with an RBA of 0.23% acs.org. Despite having similar binding affinities to isolated ERα and ERβ, this compound has shown markedly lower EC50 values with ERβ at an AP-1-driven promoter compared to ERα, suggesting a more potent activation of transcription through ERβ in this context nih.govsigmaaldrich.com.

Ligand-Induced Estrogen Receptor Conformation Dynamics

The binding of a ligand to the ER LBD induces specific conformational changes in the receptor protein mdpi.comoup.com. These changes are crucial in determining whether the receptor will activate or repress gene transcription and its interaction with coactivator or corepressor proteins aacrjournals.orgmdpi.comnih.gov.

Impact on Activation Function 2 (AF2) Activity

Activation Function 2 (AF2) is a region within the ER LBD that is essential for the recruitment of coactivator proteins acs.orgmdpi.comoup.comnih.gov. In the presence of an agonist like estradiol, helix 12 of the LBD is positioned to seal the ligand-binding pocket, creating a surface that facilitates coactivator binding to the AF2 site nih.govaacrjournals.org. Antiestrogens, including SERMs and SERDs, bind to the LBD and induce a different conformation that prevents the proper positioning of helix 12, thereby blocking coactivator recruitment to AF2 acs.orgoup.comnih.govaacrjournals.org. This compound, similar to other antiestrogens like 4OHT and raloxifene, is understood to silence AF2 in ERα oup.com. This silencing of AF2 is a primary mechanism by which nonsteroidal antiestrogens exert their effects aacrjournals.org.

Distinct Conformational Changes Induced by this compound

Research indicates that this compound induces distinct conformational changes in the estrogen receptor compared to other antiestrogens oup.comaacrjournals.orgnih.gov. While sharing the triphenylethylene (B188826) core structure with 4OHT and idoxifene, even minor structural modifications in the ligand can profoundly influence ERα conformation oup.com. Studies using peptides that recognize different surfaces on ERα have revealed that each ligand, including this compound, induces a unique ERα-ligand conformation oup.comnih.gov. This distinct conformation induced by this compound likely contributes to its specific pharmacological profile, including its SERD-like activity nih.govaacrjournals.org. The carboxylic acid group of this compound has been suggested to play a key role in inducing ERα degradation, a characteristic of SERDs, by causing a strong repulsion of aspartate 351, a residue important for coactivator docking in the 4OHT:ER complex nih.govnih.gov. This disruption of the surface charge around amino acid 351 is proposed to make this compound less estrogen-like than 4OHT nih.gov.

Interaction with Specific Amino Acid Residues (e.g., D351Y ERα)

The interaction of this compound with specific amino acid residues within the estrogen receptor ligand-binding domain (LBD) is crucial for its mechanism of action. A key residue in this interaction is Asp351 (D351) in ERα. nih.govnih.gov In wild-type ERα, the carboxylic acid group of this compound causes a strong repulsion of Asp351. nih.gov This repulsion is proposed to disrupt the surface charge around amino acid 351 that is necessary for coactivator docking in the complex formed by 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen (B1202), and ER. nih.gov

Mutations at this residue, such as the naturally occurring D351Y mutation in ERα, can significantly alter the pharmacological profile of antiestrogens. nih.govnih.govresearchgate.net While raloxifene, another SERM, is converted from an antiestrogen (B12405530) to an estrogen-like molecule in the presence of D351Y ER, this compound also exhibits altered activity with this mutation. nih.govresearchgate.net The D351Y mutation restores the charge around residue 351 that is disrupted by this compound in the wild-type receptor, thereby converting this compound from an antiestrogen to an estrogen-like molecule in the context of this specific mutation. nih.gov Studies using D351Y ER have shown that this compound can stimulate the expression of transforming growth factor alpha (TGFα), a gene target, in cells transfected with this mutant receptor, in contrast to its inhibitory effect on TGFα induction by estradiol and 4-OHT in cells with wild-type ER. nih.gov

Estrogen Receptor Stability and Turnover Mechanisms

This compound influences the stability and turnover of estrogen receptors, particularly ERα. This is a key aspect differentiating it from some other classes of antiestrogens.

Effects on Cellular ERα Levels

Research has investigated the effects of this compound on cellular ERα protein levels. While early suggestions indicated that this compound might decrease ERα protein levels similar to pure antiestrogens like ICI 182,780 (fulvestrant), further studies have provided a more nuanced view. oup.comoup.com

In some studies, this compound did not significantly decrease ERα protein levels in MCF-7 breast cancer cells compared to controls, similar to raloxifene, whereas ICI 182,780 caused a significant decrease. nih.govoup.comoup.com However, other research, particularly involving GW5638 (the prodrug of this compound), suggests that it can lead to decreased steady-state levels of ERα, albeit to variable extents compared to other compounds like endoxifen, raloxifene, and bazedoxifene. bioscientifica.com The effect on ERα levels can also be dependent on concentration and incubation time. acs.org For instance, a thioxo-quinazolinone derivative linked to this compound was shown to downregulate ERα content in MCF-7 cells with an efficacy of 60% at 1 μM. acs.orgnih.gov

Data on the effect of various compounds on ERα protein levels in MCF-7 cells:

| Treatment | Effect on ERα Protein Levels (vs Control) | Significance (P value) | Source |

| Vehicle (Control) | 100% | - | acs.org |

| E2 | Significantly lower | < 0.05 | oup.comoup.com |

| 4-OHT | Similar to control or increased | Not significant or varied | oup.comoup.com |

| Raloxifene | Similar to control | Not significant | nih.govoup.comoup.com |

| ICI 182,780 | Significantly lower (degraded) | < 0.05 | nih.govoup.comoup.com |

| This compound | Similar to control or decreased variably | Not significant or varied | nih.govoup.comoup.combioscientifica.com |

| Compound 16 (this compound derivative) | ~40% (60% downregulation at 1 μM) | - | acs.orgnih.gov |

Differentiation from Pure Estrogen Receptor Downregulators (SERDs) Regarding Receptor Degradation

While this compound has been suggested to possess SERD-like properties, its mechanism of inducing ERα degradation appears to differ from that of pure SERDs like fulvestrant (B1683766) (ICI 182,780). nih.govacs.orgaacrjournals.org Pure antiestrogens like ICI 182,780 are known to induce significant degradation of ER protein by increasing its turnover through the ubiquitin-proteasome pathway. oup.comacs.orgrsc.org This degradation is often preceded by distinct changes in receptor compartmentalization. aacrjournals.org

In contrast, studies have indicated that the extent to which the this compound-ERα complex is ubiquitinated is not significantly different from basal levels. rsc.org This suggests that while this compound can lead to decreased ERα levels or influence its stability, the mechanism may not solely rely on the same robust ubiquitination and proteasomal degradation pathway as observed with fulvestrant. acs.orgrsc.org The degradation mediated by this compound might involve different mechanisms or enter proteolytic pathways through alternate routes compared to ICI 182,780, possibly due to distinct ligand-induced conformational changes in ERα. acs.orgaacrjournals.org

Modulation of Coactivator and Corepressor Recruitment

The binding of ligands like this compound to the ERα LBD influences the recruitment of coactivator and corepressor proteins, which in turn modulates transcriptional activity.

Inhibition of Coactivator Binding Site (CABS) Interactions

Estrogen receptor activity is mediated through interactions with coactivators that bind to specific sites, including the Activation Function Function 2 (AF2) domain, which is formed upon agonist binding and accommodates LXXLL motifs found in many coactivators. acs.org Antiestrogens like 4-OHT reposition helix 12, preventing the formation of a functional AF2 and blocking coactivator interactions. acs.org

This compound is also known to inhibit coactivator recruitment. acs.orgnih.govresearchgate.net The conformational change induced by this compound binding, particularly the disruption of the surface charge around Asp351 due to the carboxylate group, is proposed to be responsible for disrupting the docking of coactivators that occurs in the 4-OHT:ER complex. nih.gov

Studies involving heterodimeric this compound derivatives linked to molecules known to bind to the coactivator binding site (CABS) have further explored the modulation of coactivator recruitment. acs.orgnih.govresearchgate.netijraset.com These studies aim to enhance the inhibitory effect on coactivator binding by simultaneously targeting the LBD and the CABS. acs.orgnih.govresearchgate.netijraset.com Certain heterodimeric this compound derivatives have shown effective inhibition of coactivator recruitment to both ERα and ERβ. acs.orgnih.gov For instance, a thioxo-quinazolinone derivative demonstrated effective inhibition of coactivator recruitment with IC50 values of 20.88 nM for ERα and 28.34 nM for ERβ. acs.orgnih.gov

Data on the inhibition of coactivator recruitment by a representative this compound derivative (Compound 16):

| Receptor | IC50 for Coactivator Recruitment Inhibition | Source |

| ERα | 20.88 nM | acs.orgnih.gov |

| ERβ | 28.34 nM | acs.orgnih.gov |

These findings indicate that this compound and its derivatives can effectively interfere with the interaction between estrogen receptors and coactivator proteins, contributing to their antiestrogenic activity.

Impact on Transcriptional Co-regulator Recruitment Dynamics

This compound, an antiestrogen and the active metabolite of the prodrug GW5638, exerts its effects on estrogen receptor (ER) signaling, particularly influencing the recruitment dynamics of transcriptional co-regulators. oup.commedchemexpress.comnih.gov Unlike some selective estrogen receptor modulators (SERMs) that can exhibit mixed agonist/antagonist activity depending on the target tissue, this compound demonstrates antiestrogenic properties, in part by modulating the interaction of ERs with coactivator and corepressor proteins. oup.comnih.gov

The interaction of ligands like this compound with the ligand-binding domain (LBD) of ERs induces conformational changes that dictate the receptor's ability to recruit co-regulators. nih.govmdpi.combiorxiv.org Estrogen-bound ERs typically adopt a conformation that favors the recruitment of coactivators, such as members of the steroid receptor coactivator (SRC) family, which possess characteristic LxxLL motifs that interact with the activation function-2 (AF-2) region of the receptor. nih.govmdpi.com Antiestrogens, conversely, can induce conformations that hinder coactivator binding and/or promote the recruitment of corepressors like Nuclear receptor corepressor (NCoR) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT). nih.govbiorxiv.org

Research indicates that the carboxylic acid group present in the structure of this compound plays a significant role in its interaction with ERα and its subsequent impact on coactivator recruitment. Computer-assisted molecular modeling studies suggest that this carboxylic acid group causes a strong repulsion of the aspartate residue at amino acid position 351 (aa351) in ERα. oup.comnih.gov This repulsion is hypothesized to disrupt the surface charge around aa351 that is necessary for the docking of certain coactivators to the ER complex, particularly in comparison to the interaction observed with 4-hydroxytamoxifen (4-OHT). oup.comnih.gov This structural interference contributes to this compound being less estrogen-like than 4-OHT in certain contexts and prevents the recruitment of coactivators required for estrogen-induced gene transcription. oup.comnih.gov

Studies comparing this compound with other antiestrogens have provided further insight into its mechanism. While 4-OHT has been shown to potentially recruit coactivators at novel sites leading to weak estrogenic effects in some systems, this compound effectively inhibits the induction of genes like transforming growth factor alpha (TGFα) stimulated by both estradiol (E2) and 4-OHT. oup.commedchemexpress.comnih.gov This inhibitory action is consistent with a mechanism involving the prevention of productive coactivator complex formation. oup.comnih.gov Furthermore, the pure antiestrogen ICI 182,780 (Fulvestrant), known to induce ER degradation and block coactivator recruitment, has been shown to block the induction mediated by this compound, raloxifene, and 4-OHT in specific assay systems. oup.comnih.gov

The design of heterodimeric this compound derivatives has further explored the compound's interaction with the coactivator binding site (CABS). By linking this compound to molecules known to bind the CABS, researchers aimed to enhance ER binding and inhibit coactivator recruitment. acs.orgpatsnap.comresearchgate.net Such derivatives have demonstrated effective inhibition of coactivator recruitment to both ERα and ERβ. acs.orgresearchgate.net For instance, one thioxo-quinazolinone derivative of this compound (Compound 16) showed potent inhibition of coactivator recruitment, as measured by PGC1 binding, with reported IC50 values. acs.orgresearchgate.net

The impact on co-regulator recruitment is also evidenced by mutational analyses of the estrogen receptor. Mutations at critical amino acid positions, such as the D351Y mutation in ERα, can significantly alter the receptor's response to antiestrogens like this compound. oup.comnih.govnih.gov This specific mutation can convert this compound from an antiestrogenic compound to one with estrogen-like activity, likely by influencing the conformation of the coactivator binding surface. oup.comnih.govnih.gov

While the primary focus of research on this compound's co-regulator dynamics has been on inhibiting coactivator recruitment, its antiestrogenic profile suggests it may also influence corepressor interactions, a common mechanism for other antiestrogens like 4-OHT and raloxifene. nih.gov Studies investigating this compound derivatives have included assessments of corepressor release patterns. acs.org

The relative binding affinities of this compound for ERα and ERβ have been determined using competitive binding assays. acs.org These affinities, along with the specific structural interactions of this compound within the ligand-binding domain, contribute to its unique profile in modulating co-regulator recruitment and subsequent transcriptional activity. oup.comnih.govacs.org

Data Tables:

Table 1: Relative Binding Affinity (RBA) of this compound to ERα and ERβ

| Compound | ERα RBA (%) (vs. E2) | ERβ RBA (%) (vs. E2) | Source |

| This compound | 6.2 | 27.1 | acs.org |

| 4-OHT | 14.7 | 60.7 | acs.org |

| Estradiol | 100 | 100 | acs.org |

Note: RBA values are relative to Estradiol (E2) at 100%.

Table 2: Inhibition of Coactivator Recruitment by a this compound Derivative (Compound 16)

| Compound | Target | IC50 (nM) for Coactivator Recruitment Inhibition (PGC1 binding) | Source |

| Compound 16 | ERα | 20.88 | acs.orgresearchgate.net |

| Compound 16 | ERβ | 28.34 | acs.orgresearchgate.net |

Note: Compound 16 is a thioxo-quinazolinone derivative of this compound.

Cellular and Gene Expression Effects Mediated by Gw7604

Gene Transcriptional Modulation by GW7604

This compound exerts its effects primarily by binding to estrogen receptors and modulating the transcription of estrogen-responsive genes. This modulation can lead to the inhibition of estrogen-induced gene expression and demonstrates a pharmacological profile that is distinct from traditional SERMs and pure SERDs.

A key mechanism of this compound's antiestrogenic activity is its ability to suppress the expression of genes normally induced by estradiol (B170435) (E2). One prominent example is the transforming growth factor alpha (TGFα) gene, a known estrogen-responsive gene implicated in cell proliferation.

Research has demonstrated that this compound effectively inhibits the induction of TGFα mRNA by both estradiol and 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen (B1202). oup.com In studies using MDA-MB-231 breast cancer cells stably transfected with the wild-type estrogen receptor α (ERα), this compound was shown to block the stimulatory effect of estradiol on TGFα mRNA levels in a concentration-dependent manner. oup.com Furthermore, this compound on its own was unable to increase the levels of TGFα mRNA, underscoring its antagonistic properties at this specific gene. oup.com This inhibitory action highlights this compound's capacity to function as a potent antiestrogen (B12405530) by blocking the transcriptional activity of the ERα at specific gene promoters. oup.com

However, this compound is distinguished from SERMs like tamoxifen by its reduced estrogen-like actions. oup.com For instance, while tamoxifen can have partial agonist effects, this compound effectively blocks both estradiol and 4-OHT-induced gene activation. oup.com The presence of a carboxylic acid side chain in this compound is believed to be a key determinant of its action, contributing to its ability to induce ERα degradation, a hallmark of SERD activity. acs.org This dual activity has led to this compound being classified as a raloxifene-like compound or a hybrid SERM/SERD. oup.com It acts as a competitive antagonist at the estrogen receptor but also induces a conformational change in the receptor that leads to its degradation, thereby blocking both ligand-dependent and -independent ER signaling pathways.

Trefoil Factor 1 (TFF1), also known as pS2, is another well-characterized estrogen-responsive gene whose expression is often correlated with the presence of a functional ERα in breast cancer cells. nasa.govplos.org Its transcription is directly stimulated by estrogen, making it a key biomarker for hormone-dependent cellular activity. plos.org

As a potent antiestrogen, this compound is expected to antagonize the estrogen-driven expression of TFF1. Studies on derivatives of this compound have included the analysis of their effects on the expression of estrogen-dependent genes, specifically including TFF1/pS2. acs.org The antagonistic action of these derivatives on ERα-mediated transcription strongly implies that this compound itself would inhibit the estradiol-induced expression of TFF1 mRNA and protein, consistent with its function of blocking ER signaling pathways.

Cellular Proliferation and Growth Inhibition Studies

The modulation of gene expression by this compound translates into significant effects on cellular functions, most notably the inhibition of proliferation in estrogen-dependent cancer cells.

This compound has demonstrated potent anti-proliferative effects in various estrogen receptor-positive (ER+) cancer cell lines. In studies involving the human breast cancer cell line MCF-7 and the endometrial cancer cell line ECC-1, this compound effectively blocked the growth-promoting action of estradiol.

Specifically, this compound inhibits the proliferation of MCF-7 cells with a high degree of potency. In contrast, it has been shown to be inactive in ER-negative breast cancer cell lines such as MDA-MB-231, confirming that its anti-proliferative effects are mediated through the estrogen receptor. researchgate.net

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The inhibition of cellular proliferation by antiestrogenic compounds is intrinsically linked to their ability to interfere with cell cycle progression. Antiestrogens like tamoxifen are known to induce an accumulation of cells in the G1 phase of the cell cycle, effectively halting their progression into the S (synthesis) phase where DNA replication occurs. nih.gov

Given this compound's potent inhibition of estrogen-driven cell growth in ER-positive cell lines like MCF-7, it is mechanistically expected to exert a similar effect on the cell cycle. By blocking the transcriptional programs initiated by estradiol that are necessary for G1 to S phase transition, this compound likely causes a G1 phase arrest. nih.gov This blockade prevents the cells from dividing and accounts for the observed reduction in cell proliferation.

Mechanisms of Cellular Uptake and Distribution

Role of Membrane-Associated Estrogen Receptor (mER) in Cellular Internalization

The entry of this compound into target cells is thought to be actively mediated by its interaction with membrane-associated estrogen receptors (mERs). nih.gov Unlike the slower, genomic pathways initiated by nuclear receptors, mERs can trigger rapid signaling events from the cell surface. wikipedia.org The this compound moiety of conjugated molecules has been shown to confer selectivity for ER-positive tumor cells, facilitating cellular uptake. nih.gov This suggests a receptor-mediated internalization process. This mechanism involves the binding of this compound to mERs, which are often located in specialized membrane regions like caveolae, leading to the internalization of the receptor-ligand complex. nih.govwikipedia.org The involvement of the estrogen receptor in the uptake mechanism is further supported by the significantly lower accumulation of this compound-containing compounds in ER-negative cells compared to ER-positive cells. nih.gov

Intracellular Accumulation Kinetics

The kinetics of this compound's accumulation within cells are rapid and dependent on the presence of estrogen receptors. Studies using a platinum-conjugated form of this compound (this compound-Pent-PtCl₃) in ER-positive MCF-7 cells demonstrated a swift and progressive intracellular increase over an 8-hour period, far exceeding the accumulation rate of other compounds like cisplatin. nih.gov

In stark contrast, the accumulation in ER-negative SKBr3 cells was minimal, reaching only about one-twelfth of the amount found in MCF-7 cells after 8 hours. nih.gov This pronounced difference underscores the ER-dependent nature of the uptake, where the presence of the receptor dramatically enhances the rate and quantity of intracellular accumulation.

| Time Point | Platinum Amount (pmol/mg protein) |

|---|---|

| 0.5 h | 130 |

| 1 h | 265 |

| 2 h | 371 |

| 4 h | 659 |

| 8 h | 818 |

Subcellular Localization Studies (e.g., Nuclei, Cytosolic Vesicles)

Following cellular entry, this compound and its derivatives exhibit a distinct pattern of subcellular distribution. Real-time live confocal microscopy has identified the accumulation of a this compound conjugate within cytosol-localized fluorescent vesicles in ER-positive MCF-7 cells. nih.gov This observation suggests that after binding to mER, the compound is internalized via an endocytic pathway, leading to its sequestration within these vesicular structures in the cytoplasm. Subsequently, it is believed that the compound can be transferred into the cell nucleus, where it can interact with nuclear targets. nih.gov

Signal Transduction Pathway Interference

Estrogen Receptor-Mediated Signaling Pathway Interruption

Estrogens typically exert their effects by binding to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression. nih.gov this compound fundamentally interrupts this process. Upon binding to the ER, this compound induces a unique conformational change in the receptor that is distinct from the shape induced by estrogens or other SERMs like 4-OHT. nih.gov

This altered conformation interferes with the proper docking of coactivator proteins, which are essential for initiating gene transcription. nih.gov Specifically, the carboxylic acid side chain of this compound is proposed to cause a strong repulsion of the surface amino acid aspartate 351 on ERα, disrupting the surface charge required for coactivator binding. nih.gov By preventing coactivator recruitment, this compound effectively silences the transcriptional activity of the estrogen receptor. This is demonstrated by its ability to block the estrogen-induced and even the 4-OHT-induced activation of target genes, such as transforming growth factor alpha (TGFα). nih.govcancer-research-network.com This blockade of ER-mediated signaling is the primary mechanism behind its antiestrogenic and antiproliferative effects.

Potential Interference with Other Kinase-Driven Signaling Networks

Research into the direct enzymatic inhibition of kinases by this compound is not extensively documented; however, the compound's mechanism of action is intrinsically linked with kinase-driven signaling networks through its modulation of the estrogen receptor (ER). The transcriptional activity of ERα is regulated by post-translational modifications, including phosphorylation by several extracellular signal-activated kinases. nih.gov Kinases known to phosphorylate and thereby regulate ERα activity include mitogen-activated protein kinase (MAPK), IKKα, RSK, AKT/PKB, p38 kinase, PKA, Src, cyclin A/cdk2, and cdk7. nih.gov

The serine/threonine kinase AKT, in particular, plays a significant role in modulating ERα's function and estrogen signaling in breast cancer. nih.gov Studies have shown that AKT can alter the genome-wide binding of ERα, which in turn impacts the expression of estrogen-regulated genes. nih.gov The interplay between AKT and ERα signaling affects downstream pathways such as the transforming growth factor β (TGF-β) and NF-κB pathways. nih.gov

Furthermore, research on tamoxifen, a related selective estrogen receptor modulator (SERM), has demonstrated how kinase activity can influence therapeutic outcomes. The casein kinase 1 gamma 2 (CSNK1G2) has been shown to modulate cellular sensitivity to tamoxifen by affecting the PI3K/AKT/mTOR/S6K and ERK signaling pathways. plos.org This highlights the complex cross-talk between ER-targeted compounds and crucial kinase cascades that govern cell proliferation and survival. plos.org Therefore, while this compound's primary target is the estrogen receptor, its ultimate cellular effects are shaped by its interference with the complex and interconnected web of kinase signaling pathways that converge on the ER.

Table 1: Kinase Signaling Pathways Interacting with Estrogen Receptor (ER) Function

| Kinase/Pathway | Interaction with ER Signaling | Reference |

|---|---|---|

| AKT/PKB | Phosphorylates ERα, alters its genome-wide binding, and impacts downstream estrogen-regulated gene expression. | nih.gov |

| MAPK | Known to phosphorylate ERα, thereby regulating its transcriptional activity. | nih.gov |

| PI3K/AKT/mTOR/S6K | Cellular response to SERMs can be sensitized by modulation of this pathway via kinases like CSNK1G2. | plos.org |

| ERK | Activity of this pathway can be influenced by the interplay between ER modulation and specific kinases. | plos.org |

| IKKα, RSK, p38, PKA, Src | These kinases are also known to phosphorylate ERα, indicating multiple points of regulatory input from signaling networks. | nih.gov |

Modulation of Cyclooxygenase (COX-1/2) Enzyme Activity by this compound Derivatives

While this compound itself is not recognized as an inhibitor of cyclooxygenase (COX) enzymes, its derivatives have been synthesized and evaluated for this activity. nih.govacs.org Specifically, conjugates of this compound with Zeise's salt (this compound-Alk-PtCl₃) have been shown to inhibit both COX-1 and COX-2 isoenzymes. nih.gov

In these multitarget compounds, the this compound moiety acts as a carrier ligand, facilitating selective uptake in hormone-dependent tumor cells, while the platinum-containing (PtCl₃) moiety is responsible for the COX inhibition. nih.gov It is believed that the PtCl₃ group interferes with the catalytic oxidation of arachidonic acid, thereby reducing the formation of downstream products like prostaglandin (B15479496) E2 (PGE2). nih.gov

Studies on isolated isoenzymes revealed that this compound-Alk-PtCl₃ complexes could completely inactivate both COX-1 and COX-2 at a concentration of 20 μM. nih.gov Unlike many non-steroidal anti-inflammatory drugs (NSAIDs) that show selectivity for one isoform, these this compound derivatives inhibited both COX-1 and COX-2 to a similar extent. nih.govacs.org For the specific derivative this compound-Pent-PtCl₃, the inhibitory potency was determined more precisely, yielding IC₅₀ values that underscore its non-selective inhibition of the two enzymes. nih.gov The ligands alone (this compound-Alk) were found to be completely inactive, confirming that the platinum complex is the active component for COX inhibition. nih.gov

Table 2: COX-1/2 Inhibitory Activity of a this compound Derivative

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| This compound-Pent-PtCl₃ | 1.70 | 1.82 | Non-selective | nih.gov |

Preclinical Efficacy and Comparative Studies

In Vitro Models of Estrogen-Responsive Cellular Systems

In vitro studies using various cancer cell lines have been instrumental in characterizing the effects of GW7604 at the cellular level.

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, SKBr3)

This compound has been evaluated in estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 and tamoxifen-resistant MCF-7 (MCF-7TamR), as well as hormone-independent cell lines such as MDA-MB-231 and SKBr3. nih.govadooq.comacs.orgacs.orgmdpi.comnih.govresearchgate.netscirp.org

In MCF-7 cells, which are ER-positive, this compound has demonstrated potent cytotoxicity. acs.org It effectively inhibits the growth-promoting action of estradiol (B170435) (E2) in these cells. nih.govmedchemexpress.com Studies have shown that this compound can downregulate ERα content in MCF-7 cells in a concentration-dependent manner. acs.org

In MDA-MB-231 cells, which are typically triple-negative (ER-negative, PR-negative, HER2-negative), this compound has been shown to inhibit both estradiol and 4-hydroxytamoxifen (B85900) (4-OHT) induction of TGF-alpha in a concentration-related manner, particularly in cells stably transfected with wild-type or D351Y mutant ER. nih.govmedchemexpress.commedkoo.comoup.comchemsrc.com This indicates its ability to interfere with ER-mediated signaling even in contexts where ER expression might be altered or introduced.

SKBr3 cells are another breast cancer cell line, characterized as HER2-enriched and typically ER-negative. acs.orgmdpi.comnih.gov While some studies involving this compound conjugates showed marginal uptake and inactivity in SKBr3 cells, the focus of this compound's efficacy lies primarily in ER-positive settings. acs.org

Comparative studies in MCF-7 cells have shown that this compound can inhibit estradiol-induced proliferation with potency similar to that of certain analogs, although these analogs might differ in their effect on cellular ERα levels. nih.gov

Endometrial Cancer Cell Lines (e.g., ECC-1)

Investigations into the effects of this compound on endometrial cancer cell lines, such as ECC-1, are crucial due to the uterotropic effects observed with some other endocrine therapies like tamoxifen (B1202). nih.govmedkoo.comadooq.comoup.com

In ECC-1 cells, this compound did not induce cell growth at various concentrations tested (10-11 to 10-6 M). nih.govoup.com In contrast, 4-OHT, the active metabolite of tamoxifen, exhibited weak estrogen-like activity at lower concentrations in ECC-1 cells, causing a concentration-related increase in proliferation. nih.govoup.com Both this compound and 4-OHT (at 10-7 M) were able to block the growth-promoting action of estradiol (10-10 M) in ECC-1 cells. nih.gov These findings suggest that this compound has a lower potential for estrogen-like effects in the endometrium compared to 4-OHT. oup.com

Studies on Tamoxifen-Resistant Cell Lines

Resistance to tamoxifen is a significant clinical challenge in breast cancer treatment. This compound has been investigated for its efficacy in tamoxifen-resistant cell lines. aacrjournals.orgresearchgate.netaacrjournals.org

This compound has shown effectiveness in inhibiting the proliferation of tamoxifen-resistant breast cancer cells, such as MCF-7TamR. acs.orgresearchgate.net Comparative studies with other compounds, including a boron-modified GW5638 analog (GLL398), have indicated that this compound exhibits comparable growth inhibition in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cells. researchgate.net This suggests that this compound's mechanism of action may be effective in overcoming some mechanisms of tamoxifen resistance.

Data on the effect of this compound on cell proliferation in MCF-7 and MCF-7/TamR cells highlight its activity in both sensitive and resistant lines.

| Cell Line | IC50 (nM) |

| MCF-7 | 4.2 |

| MCF-7TamR | 476.6 |

| MCF-7/TamR | Comparable to MCF-7 (based on dose-response curves) researchgate.net |

Note: IC50 values can vary between studies depending on experimental conditions.

This compound's ability to inhibit both estradiol and 4-OHT induction of TGF-alpha in MDA-MB-231 cells transfected with mutant ER also underscores its potential relevance in the context of altered ER signaling that can contribute to tamoxifen resistance. nih.govmedchemexpress.commedkoo.comoup.comchemsrc.com

In Vivo Animal Model Research

In vivo studies using animal models, particularly xenograft models, are crucial for evaluating the efficacy of potential cancer therapeutics in a more complex biological setting.

Investigation in Xenograft Tumor Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of compounds like this compound. medkoo.comresearchgate.netresearchgate.netnih.gov

Studies involving GW5638, the prodrug of this compound, have been advanced to testing in animal models, including xenograft models of human drug resistance to tamoxifen. oup.com While direct in vivo data specifically for this compound as a standalone treatment in standard xenograft models (like estrogen-dependent MCF-7 xenografts) is less explicitly detailed in the provided snippets compared to its analogs or prodrug, the preclinical evaluation of related SERDs, including those with an acrylic acid side chain like this compound, has shown antitumor activity in endocrine-sensitive preclinical models. mdpi.comumich.edu For instance, GLL398, a boron-modified GW5638 analog, has demonstrated potent inhibition of tumor growth in mice bearing MCF-7-derived xenograft breast tumors. researchgate.netresearchgate.netnih.gov The efficacy of GLL398 is stated to be comparable to this compound in inhibiting endocrine-resistant breast cancer cell proliferation, suggesting potential in vivo activity for this compound as well. researchgate.net

Related SERDs, such as GDC-0810, have shown dose-dependent efficacy in MCF-7 xenograft models. elifesciences.org Given that this compound induces an ER conformational profile similar to GDC-0810, this suggests a potential for similar in vivo activity in estrogen-sensitive models. elifesciences.org

Studies in Models of Tamoxifen-Resistant Breast Cancer

Evaluating this compound in animal models of tamoxifen-resistant breast cancer is vital for determining its potential utility in overcoming acquired resistance in a clinical setting. researchgate.netresearchgate.netdntb.gov.uaoup.comg1therapeutics.comaacrjournals.org

GW5638, the prodrug of this compound, has been specifically tested in animal models of human drug resistance to tamoxifen. oup.com This indicates that research efforts have focused on the in vivo efficacy of the this compound pathway in overcoming tamoxifen resistance.

While direct in vivo studies of this compound in tamoxifen-resistant xenograft models are not extensively detailed in the provided text, the efficacy of related compounds and analogs in such models provides relevant context. For example, bazedoxifene, another SERM/SERD, has shown efficacy in an in vivo-derived xenograft model of tamoxifen resistance. aacrjournals.orgdntb.gov.uaaacrjournals.org Furthermore, the boron-modified GW5638 analog, GLL398, has demonstrated robust activities in breast cancer cells that are tamoxifen resistant and has been shown to potently inhibit tumor growth in mice bearing patient-derived xenograft tumors harboring mutant ESR1 (Y537S), which are often associated with endocrine resistance. researchgate.net The comparable in vitro efficacy of GLL398 and this compound in tamoxifen-resistant cells researchgate.net supports the rationale for investigating this compound's direct effects in these in vivo resistance models.

The development of novel SERDs, including those structurally related to this compound, has specifically targeted endocrine-resistant models, including those with ESR1 mutations and tamoxifen resistance. umich.eduoup.com Preclinical evaluation of these agents has demonstrated substantial antitumor activities in such models. umich.eduoup.com

Evaluation of Antitumor Efficacy in Hormone-Dependent Models

Preclinical studies have evaluated the antitumor efficacy of this compound in hormone-dependent cancer models, primarily focusing on estrogen receptor (ER)-positive breast and endometrial cancer cell lines nih.govoup.comoup.com. This compound has demonstrated antiproliferative action in both MCF-7 breast cancer cells and ECC-1 endometrial cancer cells nih.govoup.com.

In ECC-1 endometrial cancer cells, which are highly sensitive to the proliferative effects of estradiol (E2), this compound did not induce proliferation at various concentrations (10⁻¹¹–10⁻⁶ M) nih.govoup.com. This is in contrast to 4-OHT, which showed weak estrogen-like activity at low concentrations (10⁻¹¹–10⁻¹⁰ M) in these cells nih.govoup.com. Both this compound and 4-OHT (at 10⁻⁷ M) were effective in blocking the growth-promoting action of estradiol (10⁻¹⁰ M) in both ECC-1 and MCF-7 cells nih.govoup.com.

This compound has also shown efficacy in endocrine-sensitive and -resistant preclinical models, including those with ESR1 mutations umich.edu. Studies involving this compound-based conjugates have further explored its potential in targeting ER-positive tumor cells acs.orgnih.gov. For instance, this compound-Pent-PtCl₃, a conjugate with a platinum moiety, showed high affinity to both ERα and ERβ and accumulated in ERα-positive MCF-7 cells but not significantly in ER-negative SKBr3 cells acs.orgnih.gov. This suggests that the this compound component can mediate selective uptake into hormone-dependent cancer cells acs.orgnih.gov.

Interactive Table: Antiproliferative Effects in Cancer Cell Lines

| Compound | Cell Line | Estradiol (E2) Effect | Compound Effect (Low Conc.) | Compound Effect (Blocking E2) |

| This compound | ECC-1 | Proliferative | No proliferation | Blocks E2 growth promotion |

| 4-OHT | ECC-1 | Proliferative | Weak estrogen-like | Blocks E2 growth promotion |

| This compound | MCF-7 | Proliferative | Not specified in detail | Blocks E2 growth promotion |

| 4-OHT | MCF-7 | Proliferative | Not specified in detail | Blocks E2 growth promotion |

Note: Data is based on concentrations mentioned in the text, specifically 10⁻¹¹–10⁻⁶ M for compound effect at low concentrations and 10⁻⁷ M compound blocking 10⁻¹⁰ M E2.

Comparative Pharmacological Profiling

Comparative analyses have been conducted to understand the mechanistic differences between this compound and other antiestrogens, including tamoxifen and its metabolites, raloxifene (B1678788) and other SERMs, and pure antiestrogens like fulvestrant (B1683766) nih.govoup.com. These studies highlight the unique profile of this compound in interacting with the estrogen receptor.

Differentiation from Tamoxifen and its Metabolites (e.g., 4-OHT)

This compound is structurally related to tamoxifen and its active metabolite 4-OHT, both being triphenylethylene (B188826) derivatives wikipedia.orgnih.govacs.orgnih.gov. However, a key structural difference lies in the side chain: this compound has an acrylic acid moiety, whereas 4-OHT has a dimethylaminoethoxy group acs.orgnih.govbioscientifica.com. This difference significantly impacts their interaction with the ER and their resulting pharmacological profiles nih.govoup.combioscientifica.com.

While 4-OHT can exhibit weak estrogen-like activity, particularly in endometrial cells, this compound demonstrates reduced estrogen-like actions nih.govoup.com. In the ECC-1 endometrial cell proliferation assay, 4-OHT showed a concentration-related increase in proliferation at low concentrations, which was not observed with this compound nih.govoup.com.

At the molecular level, computer modeling suggests that the carboxylic acid group of this compound causes a strong repulsion of aspartate 351 (Asp351) in the ERα, a residue that weakly interacts with the antiestrogenic side chain of 4-OHT nih.govoup.com. This disruption of the surface charge around Asp351 is proposed to be responsible for this compound being less estrogen-like than 4-OHT, as this region is required for coactivator docking in the 4-OHT:ER complex nih.govoup.com.

In transcriptional assays involving the transforming growth factor alpha (TGFα) gene in MDA-MB-231 cells transfected with wild-type or D351Y mutant ER, this compound inhibited both estradiol and 4-OHT induction of TGFα mRNA in a concentration-related manner with wild-type ER nih.govoup.com. However, with the D351Y ER mutant, this compound stimulated TGFα, similar to raloxifene, but unlike ICI 182,780 which blocked induction with all compounds in this mutant receptor nih.govoup.com. This indicates that the Asp351 residue plays a crucial role in the differential actions of this compound and 4-OHT nih.govoup.com.

Comparison with Raloxifene and other SERMs

This compound shares some similarities with raloxifene, another SERM oup.commedchemexpress.comcancer-research-network.com. Both this compound and raloxifene have been classified as raloxifene-like compounds in certain assay systems nih.govoup.com. For instance, in the TGFα gene activation assay using MDA-MB-231 cells with D351Y ER, both this compound and raloxifene stimulated TGFα nih.govoup.com.

However, there are also distinctions. While some SERMs like 4-OHT can stabilize ERα protein levels, this compound, similar to the pure antiestrogen (B12405530) ICI 182,780, has been shown to decrease the stability of the receptor nih.govbioscientifica.comresearchgate.net. Western blot analysis in MCF-7 cells showed that neither this compound nor raloxifene significantly affected ER levels compared to controls, whereas ICI 182,780 decreased ER levels nih.govoup.com. Despite this, other research indicates this compound can accelerate ERα degradation bioscientifica.com.

Comparative studies using peptide arrays have shown that this compound induces an ERα conformation that is distinct from that induced by many marketed SERMs, including 4-OHT and bazedoxifene, and more similar to that induced by fulvestrant elifesciences.org. This suggests that despite some functional similarities to raloxifene in specific assays, this compound may interact with the ER in a way that leads to a different conformational outcome compared to typical SERMs elifesciences.org.

Interactive Table: Comparison of Antiestrogens

| Compound | Classification | Estrogen-like activity (ECC-1 proliferation) | Effect on ER levels (MCF-7) | TGFα induction (D351Y ER) | ERα Stability |

| 4-OHT | Metabolite of SERM | Weakly estrogen-like (low conc.) | Increased protein levels | Stimulates | Stabilizes |

| This compound | SERM/SERD metabolite | No proliferation | Not significantly affected | Stimulates | Decreases |

| Raloxifene | SERM | Not specified in detail | Not significantly affected | Stimulates | Not specified |

| ICI 182,780 | Pure Antiestrogen/SERD | No proliferation | Decreased protein levels | Does not initiate/Blocks | Decreases |

Contrasting Actions with Pure Antiestrogens (e.g., ICI 182,780/Fulvestrant)

This compound exhibits some properties that align with pure antiestrogens like ICI 182,780 (fulvestrant), particularly in its ability to decrease estrogen receptor stability nih.govbioscientifica.comresearchgate.net. Both this compound and ICI 182,780 are classified as selective estrogen receptor downregulators (SERDs) nih.govnih.govmedchemexpress.comcancer-research-network.comdovepress.com. SERDs cause a decrease in cellular ER alpha levels, a mechanism distinct from how many SERMs function nih.gov.

However, there are also notable differences between this compound and ICI 182,780. While both can lead to ERα degradation, the mechanisms may differ aacrjournals.org. Studies have shown that ICI 182,780 induces a rapid repartitioning of ERα from a soluble to an insoluble fraction, which precedes degradation and appears to be a unique characteristic of this subclass of SERDs aacrjournals.org. This compound, while causing a decrease in ERα protein, does not appear to induce the same rapid repartitioning as ICI 182,780 aacrjournals.org. This suggests that despite both being classified as SERDs, the cellular handling and degradation pathways of the ER when occupied by this compound versus ICI 182,780 may not be identical aacrjournals.org.

In the TGFα gene activation assay with D351Y ER, ICI 182,780 did not initiate TGFα induction and blocked the induction caused by this compound, raloxifene, and 4-OHT nih.govoup.com. This contrasts with this compound and raloxifene, which stimulated TGFα in this system nih.govoup.com. This further highlights mechanistic differences between this compound and pure antiestrogens like ICI 182,780 nih.govoup.com.

Relative binding affinity studies have shown that the affinity for ERα varies among these compounds. Raloxifene generally exhibits the highest affinity, followed by this compound, 4-OHT, and ICI 182,780, although the exact order can vary slightly depending on the specific assay conditions nih.govoup.com. Despite differences in affinity, the order of potency in inhibiting estradiol-mediated transcriptional activity and MCF-7 cell proliferation can be different, with ICI 182,780 often being the most potent inhibitor nih.govoup.com.

Interactive Table: Contrasting Actions with Pure Antiestrogens

| Compound | Classification | Effect on ERα Degradation | Effect on ERα Subcellular Localization | TGFα induction (D351Y ER) | Potency in inhibiting proliferation |

| This compound | SERM/SERD metabolite | Decreases stability/Accelerates degradation | No rapid repartitioning observed | Stimulates | Potent |

| ICI 182,780 | Pure Antiestrogen/SERD | Decreases stability/Accelerates degradation | Rapid repartitioning observed | Does not initiate/Blocks | Most potent |

Structure Activity Relationship Sar and Derivative Development

Identification of Key Structural Determinants for Activity

Understanding how specific parts of the GW7604 molecule interact with the estrogen receptor is crucial for designing improved derivatives.

Role of the Carboxylate Side Chain in ERα Degradation

The acrylic acid side chain of this compound plays a significant role in its interaction with the estrogen receptor, particularly ERα. Unlike the basic side chain of tamoxifen (B1202) which can lead to mixed agonist/antagonist activity depending on the tissue, the carboxylate moiety of this compound influences the conformation of the receptor's ligand-binding domain (LBD). acs.orgoup.com Studies suggest that the carboxylate group can repel amino acid residues like Asp351 in ERα, disrupting the surface charge around this area which is important for coactivator binding in the presence of agonists like estradiol (B170435) or partial agonists like 4-OHT. acs.org This conformational change, while not completely destabilizing Helix 12 (H12) as effectively as some pure SERDs like fulvestrant (B1683766), can still lead to downregulation of the receptor, albeit to a lower extent. acs.org The acrylic acid moiety has been identified as crucial for maintaining SERD-like blockade of ER activities in some this compound analogs. nih.gov An X-ray crystal structure of the GW5638-ERα LBD complex indicated that the carboxyl moiety forms a hydrogen bond with the backbone amide of L536 at the N-terminus of H12. oup.com

Influence of Stereochemistry (E/Z Isomerism)

This compound, due to the presence of a double bond in its structure, can exist as E and Z isomers. Research indicates that the E/Z isomerism of this compound and its derivatives can influence their biological activity and stability. The 1,1,2-triarylalkene core of this compound is prone to fast isomerization in solution. acs.org For instance, studies on heterodimeric this compound derivatives have shown that the E/Z ratio can vary depending on the synthesis and incubation conditions. acs.org While some studies note that this compound has often been tested as an E/Z mixture due to the difficulty in isolating the pure E isomer, the rigidity of the double bond is considered important for its ERα antagonizing function. nih.govresearchgate.net The E and Z configurations of the 1,1,2-triarylethylene unit in this compound-Zeise's salt conjugates have been observed, with analytical methods like HPLC sometimes showing convergence or identity of retention times for isomers after complexation. fu-berlin.de

Design and Synthesis of this compound Analogs

Building upon the SAR insights, various this compound analogs have been designed and synthesized to improve ER binding, enhance antagonistic activity, and modulate SERD activity.

Modifications for Enhanced ER Binding and Antagonism

Modifications to the this compound structure have aimed at optimizing its interaction with the estrogen receptor. Exchanging the dimethylaminoethoxy group of 4-OHT with the acrylic acid moiety of this compound resulted in a decrease in relative binding affinity (RBA) for both ERα and ERβ compared to 4-OHT. acs.org This suggests that while the acrylic acid is important for SERD-like activity, the basic side chain of tamoxifen derivatives contributes more strongly to binding affinity. However, further modifications of the this compound scaffold have explored linking it to molecules known to bind to the coactivator binding site (CABS) to achieve an optimization of the pharmacological profile. acs.orgnih.gov Analogs with different core structures, such as cyclofenil (B1669405) or bicyclononane, while retaining the acrylic acid side chain, have shown promising activity, indicating that the acrylic acid moiety is crucial for the SERD-like properties, even with varying core structures. nih.gov The introduction of a boronic acid functional group replacing the phenolic hydroxyl group of this compound in compound GLL398 resulted in a 10-fold higher binding affinity to ERα, although the ERα degradation potency was comparable to this compound. rsc.org

Here is a table summarizing the relative binding affinities of this compound and reference compounds:

| Compound | RBA (ERα) (%) | RBA (ERβ) (%) |

| Estradiol (E2) | 100 | 100 |

| 4-OHT | 14.7 | 60.7 |

| This compound | 6.2 | 27.1 |

| Compound 16 (Thioxo-quinazolinone derivative) acs.orgnih.gov | Not specified (High affinity) | 110 |

| This compound-Pent acs.org | 0.90 | 0.23 |

| This compound-Pent-PtCl3 acs.org | 7.29 | 6.02 |

Development of Conjugates (e.g., this compound-Zeise's Salt Conjugates)

Conjugation strategies have been employed to develop multitarget compounds based on the this compound scaffold. One example is the development of this compound-Zeise's salt conjugates. fu-berlin.deacs.orgresearchgate.netsciprofiles.com In these conjugates, this compound acts as a carrier ligand, esterified with alkenols of various lengths and coordinated through the ethylene (B1197577) moiety to a PtCl₃ unit, similar to Zeise's salt. fu-berlin.deacs.orgresearchgate.netsciprofiles.com The aim of these conjugates is to combine the ER-targeting properties of this compound with the cytotoxic potential of platinum complexes. fu-berlin.deacs.org The synthesis involves esterification of this compound with an alkenol followed by coordination to PtCl₃ via an olefin-exchange reaction with Zeise's salt. fu-berlin.deacs.org Studies have shown that these complexes can accumulate in ER-positive cells and interact with biomolecules like amino acids, nucleotides, and DNA. fu-berlin.deacs.orgresearchgate.netsciprofiles.comnih.gov Interestingly, while this compound itself shows affinity to the ER LBS, coordination to PtCl₃ in these conjugates can significantly increase the receptor binding affinity. acs.org For instance, this compound-Pent-PtCl₃ showed higher affinity to ERα and ERβ compared to the free this compound-Pent ligand. acs.org

Here is a table showing the ER binding affinities of this compound-Pent and its Zeise's salt conjugate:

| Compound | IC₅₀ (ERα) (nM) | RBA (ERα) (%) | IC₅₀ (ERβ) (nM) | RBA (ERβ) (%) |

| This compound-Pent | 39.10 | 0.90 | 104.80 | 0.23 |

| This compound-Pent-PtCl₃ | 4.81 | 7.29 | 3.99 | 6.02 |

Note: E₂ IC₅₀ values were 0.35 nM for ERα and 0.24 nM for ERβ in this study. acs.org

Creation of Heterodimeric this compound Derivatives Targeting Multiple Sites

Here is a table summarizing the activity of a representative heterodimeric this compound derivative:

| Compound (Thioxo-quinazolinone derivative) acs.orgnih.gov | ERβ Affinity (RBA %) | Coactivator Recruitment Inhibition (IC₅₀ ERα, nM) | Coactivator Recruitment Inhibition (IC₅₀ ERβ, nM) | E₂ Antagonism (IC₅₀ ERα, nM) | E₂ Antagonism (IC₅₀ ERβ, nM) | ERα Degradation (at 1 μM) |

| Compound 16 | 110 | 20.88 | 28.34 | 18.5 | 7.5 | 60% efficacy |

Impact of Structural Modifications on Pharmacological Profile

Structural modifications to this compound have been investigated to influence its interactions with biological targets and improve its efficacy. This includes the creation of conjugates and heterodimers, where this compound is linked to other pharmacologically active molecules. ijraset.comacs.orgnih.govresearchgate.netacs.org

Influence of Spacer Length in Conjugates/Heterodimers

The length and nature of the spacer linking this compound to other moieties in conjugates and heterodimers play a crucial role in their biological activity. In studies involving homodimeric this compound or cyclofenilacrylic acid-based ER ligands linked by diaminoalkane spacers of varying lengths (C2–C5), all compounds demonstrated full antagonistic potency at both ERα and ERβ in transactivation assays. researchgate.net The downregulatory effects of these compounds were observed to be dependent on the spacer length. researchgate.net

Furthermore, this compound has been utilized as a carrier to deliver other pharmacologically active compounds, such as Zeise's salt, to hormone-dependent tumor cells. acs.orgnih.govuibk.ac.at In these this compound-Alk-PtCl3 conjugates, where Alk represents an alkenol linker of various lengths (Prop, But, Pent, Hex), the spacer length influences the stability of the complexes. researchgate.netacs.org The relative binding affinity (RBA) of hybrid compounds to the ER has also been shown to depend on the spacer length and the type of coactivator binding site inhibitor used. nih.govuibk.ac.at Studies have aimed to identify suitable spacers that minimize the influence of the conjugated moiety on the interaction of this compound with its preferred target, such as the membrane-associated ER (mER). acs.orgnih.govuibk.ac.at

Altered Ligand-Receptor Interactions with Derivatives

Derivatives of this compound, particularly heterodimeric compounds where this compound is linked to known binders of the coactivator binding site (CABS), have shown altered ligand-receptor interactions. ijraset.comacs.orgnih.govresearchgate.net By simultaneously targeting the ligand-binding site (LBS) and the CABS, researchers have aimed to modify the pharmacological profile and potentially overcome limitations of existing endocrine therapies. ijraset.comacs.orgnih.govresearchgate.net

Studies linking this compound to benzimidazole (B57391) or thioxo-quinazolinone scaffolds via diaminoalkane spacers have demonstrated the possibility of increasing ER binding affinity and inhibiting coactivator recruitment. ijraset.comacs.orgnih.govresearchgate.net The most active thioxo-quinazolinone derivative (compound 16) showed high affinity for ERβ, effectively inhibited coactivator recruitment for both ERα and ERβ, and acted as a pure estradiol antagonist in transactivation assays. nih.govresearchgate.net This derivative also demonstrated the ability to downregulate ERα content. nih.govresearchgate.net In contrast, benzimidazole derivatives primarily acted as pure antagonists without causing ER degradation. nih.govresearchgate.net These findings highlight how linking this compound to different CABS binders via spacers can lead to derivatives with distinct ER-mediated activities, ranging from pure antagonism to selective ER degradation (SERD) properties. nih.govresearchgate.net

Differences in ligand-receptor interactions are also evident when comparing this compound to other SERDs like ICI182,780. A mammalian two-hybrid assay indicated that a peptide that interacts with the ICI182,780/ERα complex does not interact with the receptor when occupied by this compound or other SERMs. aacrjournals.org This suggests that this compound induces different structural changes in the ER compared to ICI182,780, potentially leading to alternate mechanisms of receptor compartmentalization and degradation. aacrjournals.org

Optimization for Specific Biological Activities (e.g., COX inhibition)

Structural modifications of this compound conjugates have also been explored to optimize specific biological activities beyond ER modulation, such as cyclooxygenase (COX) inhibition. This compound-Alk-PtCl3 complexes, designed as multitarget compounds, have shown COX inhibitory potency. researchgate.netnih.govresearchgate.net While Zeise's salt itself is an effective inhibitor of COX enzymes, linking it to this compound via alkyl spacers in these conjugates was found to increase the COX-2 inhibitory potency compared to Zeise's salt alone. researchgate.netnih.gov However, unlike Zeise's salt which showed selectivity for COX-2, the this compound-Alk-PtCl3 complexes inhibited both COX-1 and COX-2 to a similar extent. researchgate.netnih.gov

Gw7604 in Drug Discovery and Resistance Overcoming Strategies

Role as a Lead Compound for Novel Selective Estrogen Receptor Modulators/Downregulators

GW7604, a derivative of (Z)-4-hydroxytamoxifen (4-OHT), has been explored as a lead compound for the development of novel SERMs and SERDs. acs.org It shares the triarylethylene ligand core scaffold with tamoxifen (B1202) but features an acrylic acid unit instead of the basic side chain. nih.govoup.com This structural difference contributes to its distinct pharmacological profile. This compound has shown high affinity for both ERα and ERβ, although its relative binding affinity (RBA) is lower than that of 4-OHT. acs.org Studies comparing this compound with other antiestrogens like 4-hydroxytamoxifen (B85900), idoxifene (B1683870), raloxifene (B1678788), and ICI 182,780 have revealed clear mechanistic distinctions. duke.edu Unlike some other antiestrogens, this compound has been shown to decrease the stability of the estrogen receptor. duke.edu Crystallographic analysis of the complex of ERα and this compound has indicated that the interaction of its carboxylic acid group with the peptide backbone of ER induces a conformational change, potentially targeting the receptor for proteolytic degradation. umich.edu This SERD-like activity distinguishes it from traditional SERMs.

Strategies for Overcoming Endocrine Resistance in Breast Cancer

Endocrine resistance is a major clinical problem in the treatment of ER-positive breast cancer. umich.edufrontiersin.org this compound and compounds derived from its scaffold have been investigated as strategies to overcome this resistance.

Addressing Tamoxifen Resistance Mechanisms

Tamoxifen resistance can arise through various mechanisms, including the partial agonist activity of tamoxifen in some settings and the downregulation of ERα. frontiersin.orgoup.com this compound's distinct mechanism of action, including its ability to induce ER degradation, offers a potential way to circumvent resistance pathways associated with tamoxifen. duke.eduumich.edu Unlike tamoxifen, which can exhibit estrogen-like actions in the uterus and potentially increase the incidence of endometrial cancer, this compound has shown low potential to stimulate the proliferation of endometrial cancer cells in preclinical studies. oup.com Alterations in the amino acid at position 351 of the estrogen receptor can influence the estrogenicity of antiestrogen-ER complexes, and this compound's interaction with mutant ERs, such as D351Y ER, can convert its antiestrogenic activity to estrogen-like in certain contexts. nih.gov

Preclinical Exploration of this compound in Resistant Models

Preclinical studies have explored the efficacy of this compound in models of endocrine therapy-resistant breast cancer. This compound has demonstrated effectiveness in inhibiting the proliferation of tamoxifen-resistant breast cancer cells. researchgate.net Studies using cell-line derived and patient-derived xenograft models of endocrine therapy-resistant breast cancer have shown that SERD/SERM hybrids, which include compounds related to the this compound scaffold, can be effective, particularly when combined with CDK4/6 inhibitors. nih.gov Although the development of this compound itself has been halted, its preclinical evaluation in animal models of human drug resistance to tamoxifen provided important data before clinical testing of related compounds was initiated. oup.comnih.gov

Development of Multi-Target Compounds Based on this compound Scaffold

The this compound scaffold has served as a basis for developing multi-target compounds. By linking the this compound moiety to molecules that bind to the coactivator binding site (CABS) of the estrogen receptor, researchers have aimed to create compounds that simultaneously target the ligand binding site (LBS) and the CABS. acs.orgresearchgate.net This approach seeks to optimize the pharmacological profile by enhancing ER binding and inhibiting coactivator recruitment. acs.orgresearchgate.net For instance, conjugates of this compound with Zeise's salt have been developed as multitarget compounds with selectivity for estrogen receptor-positive tumor cells. researchgate.netacs.org These conjugates have shown the ability to accumulate in ER-positive cells and interact with biological molecules like amino acids, nucleotides, and DNA. researchgate.netacs.org

Application in Screening and Optimization Processes for ER-Targeting Agents

This compound and its structure have been utilized in the screening and optimization processes for developing new ER-targeting agents, particularly oral selective estrogen receptor degraders (SERDs). nih.govfrontiersin.org Its structure, along with those of tamoxifen, raloxifene, and fulvestrant (B1683766), has served as a template for identifying and developing next-generation oral SERDs. frontiersin.orgresearchgate.net The crystal structure of this compound in complex with the ER has provided valuable insights for the rational design and optimization of related compounds. frontiersin.orgresearchgate.net Pharmacophore modeling based on heterodimeric this compound derivatives has helped identify important structural features correlated with biological activity at the coactivator binding site, guiding further drug design efforts. ijraset.com

Advanced Research Methodologies and Analytical Approaches

Cell-Based Assays for Estrogen Receptor Function and Cell Proliferation

Cell-based assays are fundamental in studying the effects of GW7604 on ER function and cell growth. These assays utilize ER-positive cell lines, such as MCF-7 breast cancer cells and ECC-1 endometrial cancer cells, which are responsive to estrogen and antiestrogen (B12405530) treatments. oup.comnih.gov

Cell Proliferation Assays: Methods like the crystal violet assay are used to assess the antiproliferative effects of this compound. acs.org In ECC-1 endometrial cancer cells, this compound did not increase proliferation above control levels, unlike 4-hydroxytamoxifen (B85900) (4-OHT), which showed a weak estrogen-like effect at low concentrations. oup.comnih.gov this compound, at higher concentrations (10-7 M), effectively blocked the growth-promoting action of estradiol (B170435) (E2) in both ECC-1 and MCF-7 cells. oup.comnih.gov

Estrogen Receptor Function Assays: Assays that classify compounds based on their interaction with wild-type and mutant ERs are employed. oup.comnih.gov For instance, an assay using MDA-MB-231 cells stably transfected with wild-type or D351Y mutant ER can assess the activation of target genes like transforming growth factor alpha (TGFα). oup.comnih.gov this compound inhibited E2 and 4-OHT induction of TGFα in a concentration-dependent manner in cells with wild-type ER. oup.comnih.gov With the D351Y ER mutant, this compound, similar to raloxifene (B1678788), stimulated TGFα. oup.comnih.gov

Western Blot Analysis for Protein Expression and Degradation

Western blotting is a key technique to analyze the levels of estrogen receptor protein in cells following treatment with this compound. This method helps determine if this compound influences ER expression or induces its degradation.

Studies have shown that this compound, unlike the pure antiestrogen ICI182,780, did not significantly decrease ER levels in MCF-7 cells compared to controls. oup.comnih.gov This suggests that while ICI182,780 acts as a selective estrogen receptor degrader (SERD) by causing ERα degradation, this compound may have different mechanisms of action regarding ER protein stability. oup.comaacrjournals.org However, some studies have suggested that this compound may have some properties related to pure antiestrogens like ICI182,780 regarding decreasing ER protein levels, although this has been re-examined with varying results. oup.comoup.com

Quantitative PCR for Gene Expression Analysis

Quantitative PCR (qPCR) is used to measure the mRNA levels of estrogen receptor target genes, providing insight into the transcriptional activity modulated by this compound.

Analysis of TGFα messenger RNA (mRNA) expression by Northern blots (a related technique to qPCR for mRNA analysis) showed that this compound blocked E2-induced transcription with wild-type ER. oup.com While this compound induced a detectable increase in TGFα mRNA with D351Y ER, this increase did not always reach statistical significance in some experiments. oup.com

Receptor Binding Assays and Competition Studies

Receptor binding assays are crucial for determining the affinity of this compound for estrogen receptors (ERα and ERβ) and understanding its competition with endogenous ligands like estradiol.

Time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assays using isolated ligand-binding domains (LBDs) of ERα and ERβ are employed to determine the relative binding affinity (RBA) of this compound. acs.org Compared to estradiol (defined as 100%), the RBA values for this compound were reported as 6.2% for ERα and 27.1% for ERβ. acs.org This indicates the relevance of the side chain in the β-channel for binding. acs.org Competitive binding assays in intact MCF-7 cells using [³H]estradiol have also been performed, showing that this compound competes for binding to ER. oup.comresearchgate.net

Table 1: Relative Binding Affinity (RBA) of this compound and Reference Compounds to ERα and ERβ

| Compound | RBA (ERα) (%) | RBA (ERβ) (%) |

| Estradiol | 100 | 100 |

| 4-OHT | 14.7 | 60.7 |

| This compound | 6.2 | 27.1 |

| Fulvestrant (B1683766) | - | - |

Note: Data for Fulvestrant RBA was not available in the provided context, only that it was used as a reference in competitive binding assays. acs.org

Competitive binding curves have also been generated, showing the potency of this compound in displacing a tracer compared to compounds like estradiol and 4-hydroxytamoxifen. researchgate.net In one study, the IC₅₀ values for competitive binding were measured at 0.41 nM for 17β-estradiol, 0.53 nM for 4-hydroxytamoxifen, and 13.8 nM for this compound. researchgate.net

Table 2: IC₅₀ Values from Competitive Binding Curves

| Compound | IC₅₀ (nM) |

| 17β-Estradiol | 0.41 |

| 4-Hydroxytamoxifen | 0.53 |

| This compound | 13.8 |

Computational Approaches and Molecular Modeling

Computational methods, including molecular modeling, are extensively used to predict and understand the interactions of this compound with the estrogen receptor at an atomic level. These approaches complement experimental data and aid in the design of novel derivatives. researchgate.netresearchgate.netscispace.com

Ligand Docking Studies